tert-Butyl(phenyl)mercury tert-Butyl(phenyl)mercury
Brand Name: Vulcanchem
CAS No.: 62350-90-7
VCID: VC19493061
InChI: InChI=1S/C6H5.C4H9.Hg/c1-2-4-6-5-3-1;1-4(2)3;/h1-5H;1-3H3;
SMILES:
Molecular Formula: C10H14Hg
Molecular Weight: 334.81 g/mol

tert-Butyl(phenyl)mercury

CAS No.: 62350-90-7

Cat. No.: VC19493061

Molecular Formula: C10H14Hg

Molecular Weight: 334.81 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl(phenyl)mercury - 62350-90-7

Specification

CAS No. 62350-90-7
Molecular Formula C10H14Hg
Molecular Weight 334.81 g/mol
IUPAC Name tert-butyl(phenyl)mercury
Standard InChI InChI=1S/C6H5.C4H9.Hg/c1-2-4-6-5-3-1;1-4(2)3;/h1-5H;1-3H3;
Standard InChI Key OQPKFRUQZVOWET-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)[Hg]C1=CC=CC=C1

Introduction

Chemical Identity and Basic Properties

tert-Butyl(phenyl)mercury belongs to the class of diarylmercury compounds, where mercury is symmetrically or asymmetrically bonded to two aromatic groups. Its molecular structure comprises a phenyl ring (C₆H₅) and a tert-butyl group ((CH₃)₃C) attached to a central mercury atom. Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC₁₀H₁₄Hg
Molecular Weight334.808 g/mol
Exact Mass336.08000 Da
LogP (Partition Coefficient)3.10490

The compound’s high LogP value indicates significant lipophilicity, suggesting preferential solubility in organic solvents over water . This property aligns with trends observed in other organomercury compounds, where hydrophobic substituents enhance membrane permeability and environmental persistence .

Synthesis and Structural Elucidation

Synthetic Routes

While explicit details on the synthesis of tert-butyl(phenyl)mercury are scarce, methodologies for analogous organomercury compounds provide instructive parallels. A common strategy involves the reaction of mercury(II) salts with pre-functionalized aromatic substrates. For example:

  • Mercuration of tert-butylphenol derivatives: Mercury nitrate or acetate may react with 4-tert-butylphenol in acidic media, facilitating electrophilic aromatic substitution at the para position.

  • Transmetallation reactions: Grignard reagents or organolithium compounds (e.g., tert-butyllithium) could displace ligands from mercury halides, yielding the target compound .

Notably, the synthesis of structurally related mercury complexes, such as [HgBr₁.₅₂Cl₀.₄₈(C₃₄H₄₂N₄)], involves coordinating mercury with nitrogen-donor ligands under controlled conditions . These protocols highlight the importance of ligand design and reaction stoichiometry in isolating mercury-containing products.

Structural Features

X-ray crystallographic data for tert-butyl(phenyl)mercury remain unavailable, but studies on analogous systems reveal key trends:

  • Coordination geometry: Mercury(II) centers typically adopt linear, trigonal planar, or tetrahedral geometries depending on ligand steric and electronic effects . In polymeric mercury complexes, such as [HgCl₂(C₂₆H₂₅BrN₄)], the metal center exhibits distorted tetrahedral coordination with bond angles ranging from 97.2° to 126.1° .

  • Disorder in crystal structures: Mixed halide complexes (e.g., Br/Cl) often exhibit positional disorder, as seen in [HgBr₁.₅₂Cl₀.₄₈(C₃₄H₄₂N₄)], where tert-butyl and pentyl groups display occupancy factors as low as 0.43 . Such disorder complicates structural refinement but underscores the flexibility of mercury-ligand interactions.

The tert-butyl group’s steric bulk likely impedes close packing in the solid state, potentially reducing crystallinity compared to simpler arylmercury derivatives.

Physicochemical and Spectroscopic Properties

Spectroscopic Characterization

  • ¹H NMR: In analogous compounds, the tert-butyl group resonates as a singlet at δ 1.3–1.5 ppm, while aromatic protons appear between δ 6.8–7.5 ppm . Mercury’s heavy atom effect may cause signal broadening or splitting due to scalar coupling (²⁰⁹Hg–¹H).

  • Mass Spectrometry: The molecular ion peak (M⁺) at m/z 336.08 corresponds to the exact mass of C₁₀H₁₄Hg . Fragmentation patterns likely involve loss of the tert-butyl group (C₄H₉) or phenyl radical (C₆H₅- ).

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